

Spectroscopic analysis (NMR, IR, MS) to confirm BOC-D-Phenylglycinol structure

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Compound of Interest

Compound Name: BOC-D-Phenylglycinol

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A Comparative Guide to the Spectroscopic Analysis of BOC-D-Phenylglycinol

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for controlling stereochemical outcomes. **BOC-D-Phenylglycinol**, a widely utilized chiral auxiliary, demands rigorous structural confirmation to ensure the enantiomeric purity and success of subsequent synthetic steps. This guide provides a comparative spectroscopic analysis of **BOC-D-Phenylglycinol** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside data for alternative chiral auxiliaries to offer a comprehensive reference for researchers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **BOC-D-Phenylglycinol** and a common alternative, BOC-D-Phenylalanine. This direct comparison allows for the clear differentiation and confirmation of these structures.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data

Compound	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)
BOC-D-Phenylglycinol	~7.3 (m, 5H, Ar-H), ~5.0 (m, 1H, CH-N), ~3.7 (m, 2H, $\text{CH}_2\text{-O}$), ~1.4 (s, 9H, $\text{C}(\text{CH}_3)_3$)	~140 (Ar C), ~128 (Ar CH), ~127 (Ar CH), ~126 (Ar CH), ~80 ($\text{C}(\text{CH}_3)_3$), ~67 ($\text{CH}_2\text{-O}$), ~56 (CH-N), ~28 ($\text{C}(\text{CH}_3)_3$)
BOC-D-Phenylalanine	~7.2 (m, 5H, Ar-H), ~4.6 (m, 1H, CH-N), ~3.1 (d, 2H, $\text{CH}_2\text{-Ar}$), ~1.4 (s, 9H, $\text{C}(\text{CH}_3)_3$)	~175 (C=O), ~155 (C=O, Boc), ~136 (Ar C), ~129 (Ar CH), ~128 (Ar CH), ~127 (Ar CH), ~80 ($\text{C}(\text{CH}_3)_3$), ~54 (CH-N), ~38 ($\text{CH}_2\text{-Ar}$), ~28 ($\text{C}(\text{CH}_3)_3$) ^[1] ^[2]

Table 2: IR and Mass Spectrometry Data

Compound	IR (cm^{-1})	Mass Spectrometry (m/z)
BOC-D-Phenylglycinol	~3400 (O-H), ~3300 (N-H), ~1690 (C=O, carbamate), ~1160 (C-O)	Expected $[\text{M}+\text{H}]^+$: 238.14
BOC-D-Phenylalanine	~3300 (N-H), ~3000-2500 (O-H, acid), ~1710 (C=O, acid), ~1690 (C=O, carbamate)	Expected $[\text{M}+\text{H}]^+$: 266.14 ^[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **BOC-D-Phenylglycinol** are provided below. These protocols can be adapted for the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean NMR tube.
- **Instrument Setup:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.[\[3\]](#)
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

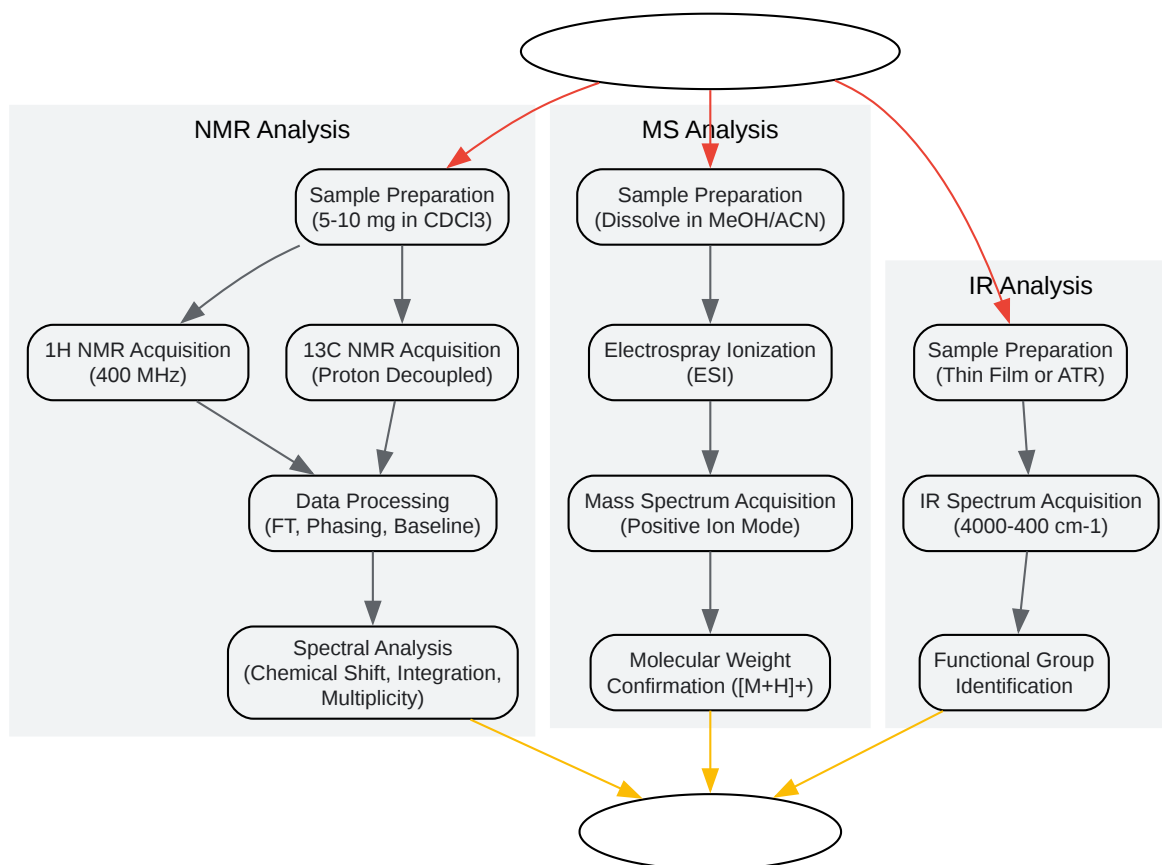
- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.[\[4\]](#) Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and confirmation of the **BOC-D-Phenylglycinol** structure.



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Caption: Workflow for the spectroscopic confirmation of **BOC-D-Phenylglycinol**.

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